molecular formula C20H15F2N5O2 B2669208 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione CAS No. 2380188-90-7

1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione

Cat. No.: B2669208
CAS No.: 2380188-90-7
M. Wt: 395.37
InChI Key: PHJNWQVLFUHAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione” is a chemical substance with the molecular formula C35H40F2N8O4 . It has a molecular weight of 674.74 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 4 defined stereocenters . The stereochemistry is absolute . More detailed structural analysis would require advanced spectroscopic techniques.


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C12H10F2N2O . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I have access to.

Properties

IUPAC Name

1-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-15-7-6-14(18(22)10-15)11-26-13-16(23-24-26)12-25-8-9-27(20(29)19(25)28)17-4-2-1-3-5-17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJNWQVLFUHAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CN(N=N3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.